molecular formula C18H16BrN3O4S B11514909 4-bromo-N-(2-cyanophenyl)-3-(morpholin-4-ylsulfonyl)benzamide

4-bromo-N-(2-cyanophenyl)-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B11514909
M. Wt: 450.3 g/mol
InChI Key: XISGFCVPUYGKDQ-UHFFFAOYSA-N
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Description

4-BROMO-N-(2-CYANOPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound that features a bromine atom, a cyano group, a morpholine ring, and a sulfonyl group attached to a benzamide core. Compounds like this are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(2-CYANOPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Nitrile Formation: Conversion of a suitable precursor to introduce the cyano group.

    Sulfonylation: Attachment of the sulfonyl group to the morpholine ring.

    Amide Formation: Coupling of the resulting intermediates to form the final benzamide structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product formation.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-(2-CYANOPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action for compounds like 4-BROMO-N-(2-CYANOPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-N-(2-CYANOPHENYL)BENZAMIDE: Lacks the morpholine and sulfonyl groups.

    N-(2-CYANOPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE: Lacks the bromine atom.

    4-BROMO-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE: Lacks the cyano group.

Uniqueness

4-BROMO-N-(2-CYANOPHENYL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is unique due to the combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C18H16BrN3O4S

Molecular Weight

450.3 g/mol

IUPAC Name

4-bromo-N-(2-cyanophenyl)-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C18H16BrN3O4S/c19-15-6-5-13(18(23)21-16-4-2-1-3-14(16)12-20)11-17(15)27(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10H2,(H,21,23)

InChI Key

XISGFCVPUYGKDQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C#N)Br

Origin of Product

United States

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